2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound with the chemical formula and a molecular weight of 253.72 g/mol. This compound is classified as a chloro ketone and is notable for its potential applications in medicinal chemistry, particularly in drug development due to its structural similarity to biologically active indole derivatives. The compound is identified by its CAS number 2098108-24-6, which facilitates its recognition in chemical databases and literature.
The synthesis of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can be approached through various methods, typically involving the chlorination of an indole derivative followed by alkylation. A common synthetic route may include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity, though specific experimental data may vary across different studies.
The molecular structure of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one features:
The structural representation can be visualized using SMILES notation: COCC1=CC2=C(C=C1)N(CC2)C(=O)CCl
, which provides insights into its connectivity and stereochemistry.
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent systems, and catalysts.
The mechanism of action for compounds like 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one typically relates to their interaction with biological targets. For instance:
The exact mechanism would depend on the target proteins or pathways involved, necessitating further research into its pharmacodynamics.
While specific physical properties such as density and boiling point are not available for this compound, some general properties include:
These properties suggest moderate solubility in organic solvents, typical for similar indole derivatives. Further studies would be required to determine precise physical constants.
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one has potential applications in various scientific fields:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2